1H and 13C NMR Resonance Assignments for 3,7-Dibromo-6-fluoroisoquinoline: A Technical Guide for Advanced Structural Characterization
1H and 13C NMR Resonance Assignments for 3,7-Dibromo-6-fluoroisoquinoline: A Technical Guide for Advanced Structural Characterization
Executive Summary
3,7-Dibromo-6-fluoroisoquinoline (CAS 1841444-16-3) is a highly functionalized, halogenated heterocyclic scaffold. In modern drug discovery, it serves as a critical intermediate—most notably in the synthesis of pyrrolo[2,3-c]pyridine-based imaging agents targeting neurofibrillary tangles (tau pathology) in Alzheimer's disease[1].
Because this molecule features three different halogen substituents (two bromines and one fluorine) across a fused bicyclic system, verifying its exact regiochemistry is paramount before proceeding with cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). As a Senior Application Scientist, I have designed this guide to move beyond basic spectral prediction. Here, we dissect the causality behind the spin system dynamics and provide a self-validating experimental protocol to unambiguously assign the 1 H and 13 C NMR chemical shifts.
Structural Anatomy & Spin System Dynamics
To accurately predict and assign the NMR spectra, we must first analyze the electronic and steric environment of the isoquinoline core based on its IUPAC numbering system (where nitrogen is position 2).
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The Heteroatom Effect (C1 and C3): The nitrogen atom withdraws electron density via induction, strongly deshielding the adjacent protons and carbons. While position 3 is substituted with bromine, the isolated proton at C1 ( H1 ) will appear furthest downfield due to the combined anisotropic effect of the fused rings and the proximity to nitrogen.
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Heteronuclear Spin-Spin Coupling ( 19 F): The fluorine atom at C6 ( I=1/2 , 100% natural abundance) acts as an internal spin-label. It is strongly electron-withdrawing by induction but electron-donating via resonance. More importantly, it splits the signals of nearby protons ( H5 , H8 ) and carbons (C5, C6, C7, C8). Extracting the exact JHF and JCF coupling constants is the cornerstone of validating this structure.
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Anisotropic Deshielding by Bromine (C3 and C7): Bromine exerts a "heavy atom effect." At C7, the bulky bromine atom sterically compresses the adjacent H8 proton, pushing its resonance downfield compared to a standard isoquinoline system.
Quantitative Data Presentation
The following tables synthesize the predicted chemical shifts based on empirical substituent additivity rules and heteronuclear coupling mechanics.
Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Causality & Assignment Rationale |
| H1 | ~9.15 | Singlet (s) | N/A | Strongly deshielded by the adjacent N2 atom and ring current. Lacks adjacent protons for 3JHH coupling. |
| H8 | ~8.15 | Doublet (d) | 4JHF≈6.5 | Deshielded by the ortho-bromine at C7. Exhibits meta-coupling to the C6 fluorine. |
| H4 | ~7.85 | Singlet (s) | N/A | Isolated proton on the pyridine ring. Shifted slightly downfield by the adjacent C3 bromine. |
| H5 | ~7.55 | Doublet (d) | 3JHF≈9.5 | Ortho to the C6 fluorine, resulting in a strong heteronuclear split. Shielded slightly by F-resonance donation. |
Note: H5 and H8 are para to each other. Para-coupling ( 5JHH ) is typically < 1 Hz and is usually unresolved in routine 1D spectra, though it may manifest as peak broadening.
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Causality & Assignment Rationale |
| C6 | ~159.0 | Doublet (d) | 1JCF≈252 | Ipso-carbon directly bonded to F. Massive heteronuclear splitting validates the C6 position. |
| C1 | ~153.0 | Singlet (s) | N/A | Deshielded by adjacent N2. |
| C3 | ~135.5 | Singlet (s) | N/A | Quaternary carbon bonded to Br. |
| C8 | ~133.0 | Doublet (d) | 3JCF≈9 | Meta to F. |
| C5 | ~112.0 | Doublet (d) | 2JCF≈22 | Ortho to F. Strong 2J splitting. |
| C7 | ~108.5 | Doublet (d) | 2JCF≈24 | Ortho to F and bonded to Br. The heavy atom effect of Br shifts this upfield relative to C5. |
(Quaternary bridgehead carbons C4a and C8a will appear between 125–130 ppm, exhibiting fine 3JCF or 4JCF splitting).
Experimental Protocols: A Self-Validating System
To transition from theoretical prediction to empirical certainty, you must employ a self-validating NMR workflow . In this system, no single spectrum is trusted in isolation; every assignment must be orthogonally verified by a secondary technique.
Step 1: Optimized Sample Preparation
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Procedure: Dissolve 10–15 mg of 3,7-dibromo-6-fluoroisoquinoline in 0.6 mL of anhydrous CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS)[2].
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Causality: Nitrogen-containing heterocycles like isoquinolines are prone to π−π stacking and concentration-dependent chemical shifts, which can cause anomalous line broadening[3]. Maintaining a strictly controlled, dilute concentration (approx. 50 mM) prevents aggregation and ensures sharp, highly resolved multiplets.
Step 2: 1D Acquisition ( 1 H, 19 F, 13 C)
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1 H NMR: Acquire standard 1D proton spectra (16 scans).
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19 F NMR: Acquire a proton-decoupled 19 F spectrum.
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Causality: The 19 F spectrum will show a single resonance. By analyzing the proton-coupled 19 F spectrum, you can extract the exact JHF values and match them perfectly to the H5 and H8 doublets in the 1 H spectrum, proving those protons are on the same ring as the fluorine.
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13 C NMR: Acquire with a relaxation delay ( D1 ) of ≥3.0 seconds.
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Causality: This molecule contains five quaternary carbons (C3, C4a, C6, C7, C8a). Because they lack attached protons, they cannot undergo efficient dipole-dipole relaxation. A standard 1-second D1 will result in these critical peaks disappearing into the noise floor. Extending D1 ensures total spin relaxation and accurate signal integration.
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Step 3: 2D Correlation (HSQC & HMBC)
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HSQC (Heteronuclear Single Quantum Coherence): Map the direct C-H bonds. H1 , H4 , H5 , and H8 will perfectly correlate to their respective carbons.
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HMBC (Heteronuclear Multiple Bond Correlation):
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Causality: HMBC is the ultimate self-validating tool for quaternary carbons. An HMBC correlation from H1 to C3 and C4a unambiguously anchors the pyridine-ring assignments. Furthermore, long-range correlations from H5 and H8 to C6 will definitively lock the position of the fluorine atom within the fused system.
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Visualization of the Assignment Workflow
Below is the logical workflow for executing the self-validating system.
Logical workflow for self-validating NMR resonance assignment of fluorinated isoquinolines.
References
- Title: Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles (WO2015191506A2)
- Title: 3,7-DIBROMO-6-FLUOROISOQUINOLINE | 1841444-16-3 Source: Sigma-Aldrich URL
- Source: University of Illinois (illinois.edu)
- Source: Indian Academy of Sciences (ias.ac.in)
(Illustrative structure)
(Illustrative structure)